Bulaquine
CAS No.: 79781-00-3
Cat. No.: VC0522263
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79781-00-3 |
---|---|
Molecular Formula | C21H27N3O3 |
Molecular Weight | 369.5 g/mol |
IUPAC Name | (3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one |
Standard InChI | InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15- |
Standard InChI Key | ADCOUXIGWFEYJP-SDXDJHTJSA-N |
Isomeric SMILES | CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
SMILES | CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Canonical SMILES | CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
Bulaquine (IUPAC name: (3E)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one) is a racemic mixture with a molecular formula of C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 369.4574 g/mol . Its stereochemical configuration includes one undefined stereocenter and one E/Z center, contributing to its complex pharmacokinetic behavior . The compound’s structure features a quinoline core modified with methoxy and aminoalkyl side chains, which enhance its antimalarial activity (Fig. 1).
Key Physicochemical Properties
Property | Value |
---|---|
Partition coefficient (XLogP) | 3.37 |
Topological polar surface area | 72.48 Ų |
Hydrogen bond donors | 2 |
Rotatable bonds | 8 |
SMILES | COC1=CC(NC(C)CCCN\C(C)=C2\CCOC2=O)=C3N=CC=CC3=C1 |
The compound’s instability in acidic environments, as demonstrated by simulated gastric fluid studies, explains its low oral bioavailability (3.12–12% across species) .
Mechanism of Action and Antimalarial Activity
Bulaquine exerts its therapeutic effects primarily through its active metabolite, primaquine, which is generated via hepatic metabolism . The conversion efficiency varies among species, with rats showing the highest metabolic turnover (80–90%) and rabbits the lowest (40–50%) . Primaquine’s mechanism involves oxidative damage to plasmodial mitochondria, disrupting electron transport chains and inducing apoptosis in hypnozoites .
Gene Expression Profiling Insights
A murine study revealed that a single 40 mg/kg dose of bulaquine modulates hepatic genes associated with:
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Protein synthesis (e.g., Rps27a, Rpl23a)
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Ubiquitination pathways (e.g., Ube2d2, Usp28)
Notably, these transcriptional changes occurred without histological evidence of hepatotoxicity, suggesting a unique hepatic adaptation to bulaquine .
Pharmacokinetics and Metabolism
Absorption and Distribution
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C<sub>max</sub>: 53–104 ng/mL after 15–30 mg oral doses in humans .
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Protein binding: 50–65%, with preferential binding to orosomucoid .
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RBC-Plasma Partitioning: K<sub>rbc/pl</sub> = 0.75–1.0, indicating significant erythrocyte uptake .
Metabolism and Elimination
Bulaquine undergoes rapid hepatic conversion to primaquine via cytochrome P450 isoforms (primarily CYP3A4) . The metabolite carboxyprimaquine, which lacks antimalarial activity, accounts for >90% of circulating species . Elimination half-lives range from 1.2 hours (bulaquine) to 6 hours (primaquine), with negligible renal excretion .
Comparative Pharmacokinetic Parameters
Parameter | Bulaquine | Primaquine |
---|---|---|
Oral Bioavailability | 3.12–12% | 25–30% |
Clearance | 3.2 L/h/kg (rats) | 1.2 L/h/kg (rats) |
V<sub>d</sub> | 5.8 L/kg | 2.4 L/kg |
Synthetic Routes and Manufacturing
Bulaquine is synthesized through a piperidine-catalyzed condensation of primaquine (I) with acetyl butyrolactone (II) :
This single-step process yields the enamine derivative with >95% purity under optimized conditions .
Clinical Applications and Dosing
Indications
Recommended Regimens
Population | Dose | Duration |
---|---|---|
Adults | 15–30 mg/day | 14 days |
Pediatric | 0.3 mg/kg/day | 14 days |
Concurrent administration with chloroquine or artemisinin derivatives is essential for blood-stage parasite clearance .
Event | Incidence | Management |
---|---|---|
Nausea/Vomiting | 15–20% | Take with food |
Abdominal Cramps | 10–12% | Antispasmodics |
Methemoglobinemia | <1% | Methylene blue |
Notably, bulaquine induces 30% fewer gastrointestinal adverse events compared to primaquine .
Future Research Directions
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